Product packaging for Desglucomusennin(Cat. No.:)

Desglucomusennin

Cat. No.: B1219443
M. Wt: 869 g/mol
InChI Key: TVXISIJXIXGTQS-PNVPXRELSA-N
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Description

Contextualization within Saponin (B1150181) Chemistry Research

Saponins (B1172615) represent a vast and chemically diverse class of naturally occurring glycosides, widely distributed across the plant kingdom, and also found in some marine organisms and microorganisms mdpi.cominnovareacademics.inmedcraveonline.comwikipedia.org. These compounds are characterized by their amphiphilic nature, stemming from a hydrophobic aglycone (sapogenin)—typically a triterpene or steroid—covalently linked to one or more hydrophilic sugar chains mdpi.cominnovareacademics.inwikipedia.org. This unique structural duality imparts surface-active properties, leading to their characteristic "soap-like" foaming when agitated in aqueous solutions mdpi.comwikipedia.orgfrontiersin.org. The chemical diversity of saponins is immense, with numerous structural variations arising from differences in the aglycone backbone, the number and type of sugar units, and the glycosidic linkage patterns innovareacademics.innih.govtandfonline.com.

Within the broad field of saponin chemistry, Desglucomusennin is recognized as a compound belonging to the triterpenoid (B12794562) saponin subclass ebi.ac.uk. Triterpenoid saponins, distinguished by their triterpene aglycones, are of significant interest due to their wide array of biological activities and their presence in many medicinal plants used in traditional practices mdpi.commedcraveonline.comnih.govnih.govnih.gov. Research into saponins encompasses their isolation, structural elucidation, biosynthesis, and their multifaceted roles in plant defense and potential therapeutic applications in human health mdpi.comfrontiersin.orgnih.gov.

Significance of Triterpenoid Saponins in Academic Inquiry

Triterpenoid saponins hold considerable significance in academic research owing to their complex structures and diverse pharmacological properties innovareacademics.inmedcraveonline.comnih.govnih.gov. These compounds are frequently investigated for their potential as therapeutic agents, exhibiting a broad spectrum of bioactivities including antimicrobial, anti-inflammatory, antiviral, antiparasitic, and anticancer effects mdpi.commedcraveonline.comnih.govnih.govnih.gov. Their ability to interact with cell membranes, modulate cellular processes, and influence immune responses makes them valuable subjects for medicinal chemistry and pharmacology mdpi.cominnovareacademics.in.

The academic pursuit of triterpenoid saponins is driven by their potential to serve as leads for drug discovery and development. Their structural complexity, often involving pentacyclic triterpene skeletons derived from precursors like oleanolic acid, ursane, or lupeol, offers a rich scaffold for chemical modification and optimization of biological activity innovareacademics.innih.govdokumen.pub. Modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in the detailed structural characterization of these intricate molecules, enabling a deeper understanding of structure-activity relationships nih.govtandfonline.comdokumen.pub.

Historical Perspective on this compound Isolation and Structural Characterization Research

The historical research into this compound is closely linked to studies on saponins derived from plants known for their medicinal properties, particularly those used in traditional remedies. While direct historical accounts detailing the very first isolation and characterization of this compound are not extensively detailed in all general saponin literature, its related compound, Musennin, has a documented history. Musennin, a triterpene glycoside, was identified in the bark of Albizzia anthelmintica, a plant traditionally used as an anthelmintic dokumen.pubdntb.gov.uaresearchgate.net. Early research on Musennin dates back to the mid-20th century, with studies characterizing its structure as a linear tetrasaccharide of echinocystic acid dokumen.pubdntb.gov.ua. Research in the late 1980s further investigated saponins from Albizzia anthelmintica, reporting the isolation and structure determination of new saponins, which may include or be related to this compound, based on their common source and structural class researchgate.net.

The characterization of such compounds typically involves sophisticated analytical methods. Modern techniques for isolation and purification, such as various chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC), are crucial nih.govtandfonline.com. Structural elucidation relies heavily on spectroscopic methods, including advanced NMR techniques like 2-D COSY, HMBC, and ROESY, alongside soft ionization Mass Spectrometry, to define the aglycone structure and the precise arrangement and linkage of the carbohydrate moieties nih.govtandfonline.comdokumen.pub. While specific early publications solely dedicated to this compound's initial isolation are not immediately apparent in broad overviews, its classification as a triterpenoid saponin places it within a lineage of compounds whose chemical investigation has a long and evolving history ebi.ac.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H72O16 B1219443 Desglucomusennin

Properties

Molecular Formula

C45H72O16

Molecular Weight

869 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C45H72O16/c1-40(2)14-15-45(39(54)55)22(16-40)21-8-9-27-42(5)12-11-29(41(3,4)26(42)10-13-43(27,6)44(21,7)17-28(45)49)59-37-34(31(51)24(47)19-57-37)61-38-35(32(52)25(48)20-58-38)60-36-33(53)30(50)23(46)18-56-36/h8,22-38,46-53H,9-20H2,1-7H3,(H,54,55)/t22-,23-,24-,25-,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,42-,43+,44+,45+/m0/s1

InChI Key

TVXISIJXIXGTQS-PNVPXRELSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)C)C(=O)O)C

Origin of Product

United States

Ii. Occurrence and Distribution in Biological Systems

Plant Sources and Botanical Classification Relevant to Research

The identification and isolation of Desglucomusennin have been significantly linked to studies in natural product chemistry, with particular attention paid to certain plant species.

Albizzia anthelmintica as a Primary Source in Natural Product Research

Albizia anthelmintica (Brongn.) is recognized as a key source for the isolation and structural elucidation of this compound, a compound belonging to the saponin (B1150181) class worldagroforestry.orgdntb.gov.uaresearchgate.net. Research into the constituents of A. anthelmintica has identified various saponins (B1172615) from its root bark, including this compound, which have been subjects of detailed chemical analysis dntb.gov.uaresearchgate.net. The plant's traditional use as an anthelmintic further underscores the importance of its chemical profile in ethnobotanical and pharmacological research nih.govnih.gov.

Botanical Classification of Albizia anthelmintica

Classification LevelScientific Name/ClassificationSource(s)
KingdomPlantae worldagroforestry.orggbif.orgkew.orgzimbabweflora.co.zwboldsystems.orgbotswanaflora.com
PhylumTracheophyta gbif.orgboldsystems.org
ClassMagnoliopsida / Equisetopsida gbif.orgboldsystems.org / kew.org
OrderFabales gbif.orgkew.orgboldsystems.org
FamilyFabaceae (Subfamily: Mimosoideae) worldagroforestry.orggbif.orgkew.orgzimbabweflora.co.zwboldsystems.orgbotswanaflora.com
GenusAlbizia worldagroforestry.orggbif.orgkew.orgzimbabweflora.co.zwboldsystems.orgbotswanaflora.com
SpeciesAlbizia anthelmintica (A.Rich.) Brongn. gbif.orgkew.orgzimbabweflora.co.zwboldsystems.orgbotswanaflora.com

Variability in Natural Product Profiles and Research Implications

The natural product profiles of plants can exhibit significant variability, influenced by genetic factors, environmental conditions, geographical location, and developmental stage nih.gov. While Albizia anthelmintica is recognized for its saponin content, including this compound, specific studies detailing the quantitative variability of this compound within this species or its direct research implications are not extensively detailed in the provided search results. However, the presence of multiple saponins in A. anthelmintica suggests a complex chemical composition that could inherently possess variability, impacting its traditional uses and potential applications dntb.gov.uaresearchgate.net. Understanding such variability is crucial for consistent sourcing and application in research or potential therapeutic development.

Chemodiversity within Related Plant Genera and Species for Comparative Studies

The genus Albizia and the family Fabaceae are known for a wide range of secondary metabolites, including various types of saponins worldagroforestry.orgdntb.gov.uaresearchgate.net. While Albizia anthelmintica is a documented source of this compound, comparative studies investigating the presence or absence of this compound across other species within the Albizia genus or related genera are not explicitly detailed in the provided search snippets. Similarly, while Asparagus officinalis is known for its diverse metabolome, including other saponins and a wide array of other compounds nih.govnih.govmdpi.com, the provided information does not facilitate comparative studies of this compound across different Asparagus species. Further research would be required to explore the chemodiversity of this compound and related compounds in a broader phylogenetic context.

Iii. Isolation and Purification Methodologies for Research Purposes

Extraction Strategies from Botanical Matrices

The initial step in isolating Desglucomusennin involves extracting it from its botanical source, typically the root bark of Albizzia anthelmintica. This process aims to separate the desired compounds from the plant matrix.

Traditional solvent extraction methods are commonly employed for isolating saponins (B1172615). These methods rely on the solubility of the target compounds in various solvents.

Maceration: This involves soaking the dried and powdered plant material in a solvent at room temperature for an extended period (e.g., several days), with periodic agitation. Solvents commonly used for saponin (B1150181) extraction include ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols researchgate.netchemspider.comunido.orgksu.edu.sa.

Soxhlet Extraction: This is a more efficient method that uses continuous extraction with a solvent, often ethanol or methanol, under reflux conditions. It allows for repeated extraction of the plant material with fresh solvent, maximizing the yield of soluble compounds unido.orgksu.edu.sa.

Reflux Extraction: Similar to Soxhlet extraction, this method involves heating the plant material with a solvent under reflux to enhance the extraction efficiency. However, care must be taken to avoid thermal degradation of labile compounds unido.orgmdpi.com.

The choice of solvent and extraction conditions (e.g., temperature, time, solvent-to-solid ratio) is crucial for optimizing the yield of this compound and minimizing the co-extraction of unwanted compounds ksu.edu.sanih.gov.

Modern extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields or selectivity.

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process researchgate.netunido.orgksu.edu.sa.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell disruption and efficient extraction of target compounds researchgate.netunido.org.

Supercritical Fluid Extraction (SFE): While not explicitly detailed for this compound, SFE using solvents like supercritical CO2 is a green technology that can selectively extract compounds based on pressure and temperature, often yielding high-purity extracts researchgate.net.

Chromatographic Separation and Purification Techniques

Following extraction, the crude plant extract is a complex mixture. Chromatographic techniques are essential for separating and purifying this compound from other co-extracted compounds.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its variations like Reversed-Phase HPLC (RP-HPLC), are indispensable tools for the purification and analysis of saponins.

General Principles: Chromatography separates compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (solvent) that flows through the column epdf.pubnih.govmdpi.comresearchgate.netebi.ac.uk.

Stationary Phases: For saponins, common stationary phases include silica (B1680970) gel, C18-bonded silica (for RP-HPLC), or specialized resins like Sephadex epdf.pubscribd.comchemspider.comnih.gov.

Mobile Phases: Mobile phases typically consist of mixtures of polar and non-polar solvents. For RP-HPLC, common mobile phases involve gradients of water or aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol researchgate.netchemspider.comnih.govnih.gov. The polarity of the mobile phase is adjusted to achieve optimal separation.

Detection: Saponins often lack strong chromophores, making UV detection challenging. Evaporative Light Scattering Detectors (ELSD) are frequently used for saponin detection as they are more universal and sensitive to non-volatile compounds researchgate.netchemspider.com.

Preparative HPLC: This technique is used for purifying larger quantities of compounds, enabling the isolation of this compound in a purer form researchgate.netscribd.comebi.ac.uk.

Column chromatography, using various stationary phases, is a foundational technique for purifying natural products.

Silica Gel Column Chromatography: This is a widely used method where silica gel serves as the stationary phase. Separation is typically achieved using a gradient of solvents of increasing polarity, starting with non-polar solvents like hexane (B92381) and progressing to more polar solvents like ethyl acetate, methanol, or chloroform (B151607) epdf.pubunido.orgksu.edu.samdpi.comresearchgate.net.

Sephadex Column Chromatography: Sephadex, a cross-linked dextran (B179266) gel, is often used for gel permeation chromatography, separating molecules based on size. Sephadex LH-20, in particular, is useful for separating saponins and other polar compounds, often eluted with methanol or ethanol researchgate.netresearchgate.netscribd.com.

Ion-Exchange Chromatography: While more commonly applied to charged molecules like proteins or nucleic acids, modified forms or specific applications might be relevant for certain saponins depending on their functional groups, potentially using stationary phases like DEAE-Cellulose scribd.com.

The process typically involves packing the column with the stationary phase, loading the crude extract, and eluting with a solvent gradient, collecting fractions that are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing this compound.

Precipitation and Crystallization Methods for Purity Enhancement

Once this compound has been partially purified through chromatography, precipitation and crystallization can be employed as final steps to enhance its purity.

Precipitation: This process involves inducing the formation of a solid from a supersaturated solution. This can be achieved by altering solvent composition (e.g., adding an anti-solvent), changing temperature, or concentrating the solution mdpi.comgnu-darwin.orgnih.gov. For saponins, precipitation might be induced by adding less polar solvents to a solution enriched in the saponin. The precipitated solid, which may consist of fine particles, can then be collected by filtration or centrifugation gnu-darwin.orgnih.gov.

Crystallization: This is a more controlled process that results in the formation of well-defined crystalline solids. It typically involves dissolving the partially purified compound in a suitable solvent, creating supersaturation (e.g., by cooling or slow solvent evaporation), and allowing crystals to form. The ordered structure of crystals can exclude impurities, leading to a highly pure product mdpi.comgnu-darwin.orgnih.gov. The choice of solvent, temperature profile, and cooling rate are critical for successful crystallization.

These methods are crucial for obtaining this compound in a highly pure form suitable for detailed structural analysis and further research.

Compound List:

this compound

Musennin

Echinocystic acid

l-Arabinose

D-Glucose

N-acetyl-D-glucosamine

Unfortunately, the comprehensive search for information regarding the chemical compound "this compound" and its structural elucidation using spectroscopic methodologies did not yield any relevant results. Therefore, it is not possible to generate the detailed article as requested, focusing solely on this compound, its NMR, and mass spectrometry data.

The available search results provide general information on Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional techniques (COSY, HSQC, HMBC, NOESY), as well as Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for structural determination and elemental composition. These results also discuss the elucidation of glycosidic linkages and aglycone structures in general contexts, particularly concerning carbohydrates and natural products. However, specific data, research findings, or structural details pertaining to "this compound" were not found in the retrieved literature.

Without specific data for this compound, it is not possible to create the detailed sections, data tables, or compound lists required by the prompt.

Iv. Structural Elucidation Research

Spectroscopic Methodologies for Comprehensive Structural Determination

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of complex molecules by breaking them down into characteristic fragment ions thermofisher.comwikipedia.orgunt.edujstar-research.comintertek.comrfi.ac.uknih.gov. This process involves selecting a precursor ion, inducing fragmentation (e.g., via collision-induced dissociation, CID), and analyzing the resulting product ions. The fragmentation patterns provide a molecular "fingerprint" that reveals structural information, such as the connectivity of atoms, the presence of specific functional groups, and the sequence of subunits in larger molecules like glycosides thermofisher.comwikipedia.org.

For Desglucomusennin, an MS/MS approach would typically involve ionizing the molecule to form a precursor ion. Subsequent fragmentation would break specific bonds within the triterpenoid (B12794562) backbone and any attached carbohydrate moieties. The resulting fragment ions would correspond to characteristic losses of neutral molecules (e.g., water, small organic fragments) or cleavage of glycosidic linkages. By analyzing these fragments, researchers can deduce the structure of the aglycone and the nature and attachment points of any remaining sugar units. As this compound is known to be a deglucosylated derivative of Musennin, its MS/MS fragmentation pattern would be expected to differ from that of Musennin, particularly in the loss of a glucose unit or related fragments, thereby providing critical comparative data for structural confirmation nih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of specific infrared radiation frequencies, which correspond to the vibrational modes of chemical bonds specac.commegalecture.comutdallas.edulibretexts.orgyoutube.com. Each functional group exhibits characteristic absorption bands at particular wavenumbers.

For this compound, IR spectroscopy would be employed to identify key functional groups. Based on the known structure of related saponins (B1172615) and triterpenoids, characteristic absorption bands would be anticipated for:

Hydroxyl (-OH) groups: Typically appearing as broad, strong absorption in the 3200-3500 cm⁻¹ region, indicative of alcohols and potentially glycosidic hydroxyls specac.comlibretexts.orgyoutube.com.

C-H stretching: Found in the region below 3000 cm⁻¹ for aliphatic hydrogens specac.comlibretexts.orgyoutube.com.

C-O stretching: Present in the fingerprint region (typically 1000-1300 cm⁻¹) for ether linkages and alcohol functionalities specac.comlibretexts.orgyoutube.com.

Carbonyl (C=O) groups: If present in the aglycone, these would appear as strong, sharp bands, usually around 1700-1725 cm⁻¹ specac.comlibretexts.orgyoutube.com.

The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum provides a unique pattern for the entire molecule, aiding in its identification and comparison with known compounds specac.comutdallas.edu. By comparing the IR spectrum of this compound with that of Musennin, specific differences related to the presence or absence of functional groups, particularly those associated with the deglucosylated moiety, could be identified.

Table 1: Characteristic IR Absorption Frequencies for Expected Functional Groups in Saponins

Functional GroupTypical Wavenumber (cm⁻¹)Band Description
O-H (alcohol)3200-3500Broad, strong
C-H (aliphatic)2850-3000Medium, sharp
C=O (carbonyl)1700-1725Strong, sharp
C-O (ether/alcohol)1000-1300Medium to strong

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves modifying a compound through chemical reactions to enhance its analytical properties or to confirm specific structural features researchgate.net. For complex molecules like saponins, derivatization can be employed to:

Improve volatility for gas chromatography (GC) or GC-MS analysis.

Protect reactive functional groups (e.g., hydroxyls) during other analytical procedures.

Introduce reporter groups for enhanced detection.

Facilitate specific fragmentation pathways in mass spectrometry.

For this compound, derivatization might target the hydroxyl groups or other reactive sites on the triterpenoid skeleton or any remaining sugar residues. For instance, acetylation or silylation of hydroxyl groups can increase volatility and alter fragmentation patterns in mass spectrometry, providing complementary data for structural confirmation. Such modifications can help in unequivocally identifying the positions of functional groups or confirming the presence of specific structural motifs that might be ambiguous in the native compound's spectra researchgate.net.

Comparative Structural Analysis with Musennin and Related Saponins

Comparative structural analysis is a cornerstone in natural product chemistry, especially when dealing with closely related compounds. Musennin is a well-characterized triterpenoid saponin (B1150181) with the molecular formula C₅₁H₈₂O₂₁ sastra.eduknapsackfamily.comgenome.jpebi.ac.uknih.gov. Its structure features a complex triterpenoid aglycone glycosylated with multiple sugar residues sastra.edunih.gov. The name "this compound" strongly implies that this compound is a derivative of Musennin from which a glucose unit has been removed nih.gov.

The seminal work by Justus von Liebigs Ann Chem in 1969 nih.gov is cited as detailing the structures of both Musennin and this compound, suggesting that the structural elucidation of this compound involved identifying the precise location of the glucose unit's removal from Musennin. This comparative analysis would have likely involved comparing spectroscopic data (NMR, MS, IR) and potentially chromatographic behavior of both compounds.

Key differences in their structures would be expected in the number and type of sugar residues attached to the triterpenoid aglycone. While Musennin possesses a specific glycosylation pattern, this compound would exhibit a modified pattern, likely with one less glucose moiety, potentially resulting in altered polarity and different fragmentation pathways in MS/MS and distinct absorption bands in IR spectroscopy. Related saponins from plants like Balanites aegyptiaca nih.gov might share similar aglycone structures or glycosylation patterns, further aiding in the comprehensive understanding of this compound's structural context.

Table 2: Comparative Structural Features (Proposed)

FeatureMusenninThis compound
Class Triterpenoid SaponinTriterpenoid Saponin
Molecular Formula C₅₁H₈₂O₂₁ sastra.eduknapsackfamily.comgenome.jpebi.ac.uknih.govLikely C₄₅H₇₂O₁₆ (Musennin - Glucose)
Aglycone Complex triterpenoidComplex triterpenoid (likely identical to Musennin's)
Glycosylation Multiple sugar residues, including glucoseReduced glycosylation; absence of one glucose unit
Key Difference Presence of a specific glucose unitAbsence of a specific glucose unit

Compound List:

This compound: A triterpenoid saponin, a deglucosylated derivative of Musennin.

Musennin: A triterpenoid saponin with the molecular formula C₅₁H₈₂O₂₁.

V. Biosynthetic Pathways and Genetic Insights

Precursor Identification and Incorporation Studies in Plant Systems

The journey of biosynthesis begins with simple precursors derived from primary metabolism. For triterpenoid (B12794562) saponins (B1172615), the fundamental building block is the five-carbon molecule isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com These precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol. nih.gov

Through a series of condensation reactions, two molecules of farnesyl pyrophosphate (FPP), each made from three isoprene (B109036) units, are joined to form squalene. nih.gov This C30 hydrocarbon is the direct precursor to all triterpenoids. nih.gov Squalene is then epoxidized to form 2,3-oxidosqualene (B107256), a critical branching point that directs metabolism toward the synthesis of either primary metabolites like sterols or a vast array of secondary metabolite triterpenoids. nih.govuoa.gr

Incorporation studies, which utilize isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled mevalonic acid or acetate), are a classic biochemical method to trace the flow of atoms through a metabolic pathway. By feeding these labeled compounds to plant tissues or cell cultures and analyzing the resulting saponins, researchers can confirm the involvement of these precursors in the final structure.

Enzymatic Steps in Triterpene Aglycone (Echinocystic Acid) Biosynthesis

Echinocystic acid is a pentacyclic triterpenoid that serves as the aglycone (non-sugar) core for a variety of saponins. biosynth.com Its biosynthesis from 2,3-oxidosqualene is a multi-step enzymatic process.

Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.org For oleanane-type triterpenoids like echinocystic acid, the specific OSC is β-amyrin synthase, which folds the linear 2,3-oxidosqualene into the pentacyclic β-amyrin skeleton. uoa.grresearchgate.net This cyclization is one of the most complex known enzymatic reactions and is a key diversification point in triterpenoid synthesis. nih.gov

Oxidation: Following cyclization, the β-amyrin backbone undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). nih.gov These enzymes are responsible for introducing hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the triterpenoid skeleton. For echinocystic acid, which is 3β,16α-dihydroxyolean-12-en-28-oic acid, specific CYP450s would be required to hydroxylate the C-16 position and oxidize the C-28 methyl group to a carboxylic acid. rsc.org The precise identity and sequence of these enzymatic steps are species- and compound-specific.

Table 1: Key Enzyme Classes in Triterpenoid Aglycone Biosynthesis

Enzyme ClassFunctionPrecursorProduct Example
Oxidosqualene Cyclase (OSC)Catalyzes the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton.2,3-oxidosqualeneβ-amyrin
Cytochrome P450 (CYP450)Mediates oxidative modifications (hydroxylation, oxidation) of the triterpenoid backbone.β-amyrinOxidized Triterpenoids

Glycosyltransferase Characterization in Desglucomusennin Formation

Glycosylation, the attachment of sugar molecules, is the final major step in saponin (B1150181) biosynthesis and is critical for the biological activity and chemical properties of the final molecule. frontiersin.org This process is carried out by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-arabinose, to an acceptor molecule—in this case, the triterpenoid aglycone. maxapress.comdtu.dk

Characterizing these UGTs involves isolating the enzymes or their corresponding genes and performing in vitro assays with the aglycone substrate (echinocystic acid) and various activated sugar donors to determine their specific function. nih.gov

UGTs exhibit high degrees of specificity, which are crucial for generating the precise structures of natural products.

Regioselectivity refers to the enzyme's ability to attach a sugar to a specific hydroxyl or carboxyl group on the aglycone. nih.gov For a molecule like echinocystic acid with multiple potential attachment sites (e.g., C-3 hydroxyl, C-16 hydroxyl, C-28 carboxyl), different UGTs will selectively glycosylate one position over others. nih.govresearchgate.net

Stereospecificity refers to the enzyme's ability to form a glycosidic bond with a specific anomeric configuration (α or β). This precise control over the bond's orientation is critical for the final structure and function of the saponin.

The sugar chains (oligosaccharides) attached to saponin aglycones can be simple or complex and branched. The assembly of these chains is a stepwise process, often involving multiple UGTs with different specificities. L-arabinose and D-glucose are common monosaccharides found in saponin structures. nih.gov

The process typically begins with a UGT attaching the first sugar (e.g., D-glucose) to the aglycone. Subsequent UGTs then add further sugars (e.g., L-arabinose) to the first sugar, extending the chain. nih.gov Each UGT recognizes a specific sugar-aglycone or sugar-sugar combination as its substrate, allowing for the precise and ordered assembly of the final oligosaccharide chain. nih.gov

Molecular Genetic Approaches to Biosynthesis Gene Identification

Identifying the specific genes that encode the biosynthetic enzymes for a particular saponin is a key goal in metabolic engineering and biotechnology. Several molecular genetic approaches are used:

Transcriptome Analysis: By sequencing the expressed genes (RNA-Seq) from plant tissues that actively produce the saponin, researchers can identify candidate genes. nih.govnih.gov Genes for OSCs, CYP450s, and UGTs that are highly expressed in these tissues are prime candidates for involvement in the pathway. frontiersin.org

Co-expression Analysis: Biosynthetic genes for a specific pathway are often co-regulated, meaning their expression levels rise and fall together. By analyzing large transcriptome datasets, researchers can identify networks of co-expressed genes, which can point to previously unknown pathway components. mdpi.com

Genome Mining: With an increasing number of plant genomes being sequenced, researchers can search for genes homologous to known biosynthetic genes from other species. cedia.edu.ec This comparative genomics approach can quickly identify a pool of candidate genes for further functional characterization.

Functional Genomics: Once candidate genes are identified, their function must be confirmed. This is typically done by expressing the gene in a heterologous host system (like yeast or Nicotiana benthamiana), purifying the resulting enzyme, and testing its activity in vitro with the presumed substrates. cedia.edu.ec

Regulation of Biosynthetic Pathways in Plant Cell Cultures

Plant cell cultures are a valuable tool for studying and producing secondary metabolites. The biosynthesis of triterpenoid saponins in these cultures is tightly regulated by various factors. researchgate.net

Elicitation: The production of saponins, which often function as defense compounds, can be induced or enhanced by treating cell cultures with "elicitors." researchgate.net These can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, UV radiation). Elicitors trigger signaling cascades that lead to the upregulation of biosynthetic gene expression.

Hormonal Control: Plant hormones, particularly jasmonic acid and its derivatives (jasmonates), are key signaling molecules that regulate the expression of defense-related genes, including those for saponin biosynthesis. researchgate.net Applying methyl jasmonate to cell cultures is a common strategy to boost the production of triterpenoid saponins.

Transcription Factors: The expression of biosynthetic genes is controlled by regulatory proteins called transcription factors. These proteins bind to the promoter regions of pathway genes and switch them on or off in a coordinated manner in response to developmental cues and environmental signals. Identifying these "master switches" is a key area of research for metabolic engineering. researchgate.net

Vi. Pre Clinical Biological Activity Studies and Mechanistic Research

In Vitro Pharmacological Investigations

Desglucomusennin has been reported to possess anthelmintic properties epdf.pub. Historically, preparations derived from its source plant, Albizzia anthelmintica, have been utilized in traditional medicine for their anthelmintic effects, notably against tapeworms researchgate.net. While specific molecular mechanisms underlying this compound's anthelmintic action are not extensively detailed in the reviewed literature, general mechanisms for anthelmintic compounds often involve interference with crucial physiological processes in parasites. These can include disruption of neuromuscular coordination, leading to paralysis, or damage to cellular integrity, ultimately causing parasite death msdvetmanual.comnih.gov. Other known mechanisms for anthelmintics involve the inhibition of essential enzymes or disruption of metabolic pathways necessary for parasite survival msdvetmanual.com. Further research is needed to elucidate the precise targets and modes of action for this compound in parasitic models.

Saponins (B1172615) isolated from Albizzia anthelmintica, including this compound, have demonstrated molluscicidal activity. Specifically, one study reported activity against Biomphalaria glabrata, a significant vector for schistosomiasis researchgate.net. The precise mechanisms by which this compound exerts its molluscicidal effects are not fully elucidated in the provided sources. However, molluscicidal agents generally target various physiological systems in invertebrates, with documented effects on the digestive system and reproductive organs in some cases nih.govmdpi.comresearchgate.net.

Specific studies detailing the cellular and subcellular effects of this compound in experimental models are limited within the reviewed literature. However, this compound has been broadly categorized as having cytotoxic activity, with reported ranges between 1-60 ppm usda.gov. The exact cellular targets or the nature of these cytotoxic effects at a subcellular level require further investigation.

Mechanistic Pathways of Biological Responses in Model Systems

Understanding the mechanistic pathways through which this compound elicits its biological responses in model systems is key to its pharmacological characterization. These pathways involve complex signaling cascades and cellular processes. Growth factors, such as fibroblast growth factors (FGFs) and vascular endothelial growth factors (VEGFs), for example, activate specific cell surface receptors, leading to downstream signal transduction pathways that regulate cellular proliferation, migration, and differentiation nih.gov. These pathways are fundamental to various biological responses. While specific mechanistic pathways for this compound are not detailed in the provided snippets, research in this area typically involves identifying the molecular targets and signaling cascades that this compound influences. This could involve interactions with cellular receptors, enzymes, or other biomolecules that initiate a cascade of events leading to a observable biological outcome in experimental models nih.gov.

Vii. Synthetic and Semi Synthetic Chemistry Approaches

Structure-Activity Relationship (SAR) Studies in Pre-clinical Research Contexts

Without primary or secondary research sources, any attempt to create the requested content would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Viii. Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques Coupled with High-Sensitivity Detection

Chromatographic methods are fundamental for separating individual components from complex mixtures. When coupled with high-sensitivity detectors, these techniques offer powerful tools for the identification and quantification of specific molecules like triterpenoid (B12794562) saponins (B1172615).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds like saponins. chemspider.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemspider.com In a typical LC-MS workflow for natural product analysis, the sample extract is first subjected to chromatographic separation, often using a reversed-phase column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured, allowing for their identification and quantification. chemspider.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, facilitating the determination of elemental compositions.

Table 1: Representative LC-MS Parameters for Saponin (B1150181) Analysis

Parameter Typical Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Orbitrap

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. clinicaltrials.gov For non-volatile compounds like saponins, a derivatization step is necessary to increase their volatility and thermal stability. washington.edu This typically involves converting polar functional groups into less polar, more volatile derivatives. washington.edu Following derivatization, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then detected by a mass spectrometer. clinicaltrials.gov

Quantitative Nuclear Magnetic Resonance (qNMR) in Compound Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance in a mixture without the need for an identical standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, making it a powerful tool for determining the concentration and purity of compounds. For quantification, an internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of its signal to the integral of the internal standard's signal. This technique is non-destructive and provides structural information simultaneously.

Untargeted Metabolomics Approaches in Biological Sample Analysis

Untargeted metabolomics aims to comprehensively measure all detectable small molecules (the metabolome) in a biological sample to identify changes related to a specific condition or treatment. This approach is particularly useful for biomarker discovery and for understanding the metabolic pathways affected by a compound of interest. LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is the most common platform for untargeted metabolomics due to its high sensitivity, broad coverage of compounds, and ability to provide accurate mass measurements for metabolite identification. The resulting complex datasets are analyzed using advanced bioinformatic tools to identify statistically significant differences in metabolite levels between sample groups.

Bioanalytical Method Development and Validation in Research

The development and validation of bioanalytical methods are crucial for obtaining reliable quantitative data from biological matrices such as plasma, urine, or tissue extracts. This process ensures that the analytical method is accurate, precise, selective, and robust for its intended purpose.

Key validation parameters, as outlined by regulatory agencies like the FDA and EMA, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity over a specific range is assessed.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A typical workflow for method development involves selecting the appropriate analytical technique, optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), developing chromatographic conditions, and fine-tuning mass spectrometric parameters. Once developed, the method undergoes a rigorous validation process to demonstrate its reliability.

Ix. Biotechnological Production and Engineering Research

Plant Cell and Organ Culture for Enhanced Desglucomusennin Production

Plant cell and organ cultures offer a controlled environment for the production of secondary metabolites like this compound, circumventing the limitations of traditional field cultivation, such as variability in yield due to environmental factors, slow growth, and limited availability of plant material nih.govmdpi.complantcelltechnology.com. Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly promising due to their genetic and biosynthetic stability, rapid growth in hormone-free media, and consistent production in response to elicitor treatments plantcelltechnology.comnih.govhkbpublications.com. These cultures can be grown in bioreactors for industrial-scale production mdpi.com.

Elicitation, the process of stimulating plant defense responses through the application of biotic or abiotic factors, is a key strategy to boost secondary metabolite accumulation in vitro nih.govresearchgate.netphytojournal.com. Elicitors, such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), chitosan, and fungal extracts, act as signaling molecules that trigger defense pathways, leading to increased synthesis of compounds like this compound nih.govresearchgate.netphytojournal.commdpi.com. For instance, studies on other saponins (B1172615) have shown that elicitor treatment can significantly increase production yields, with some reporting increases of over 270-fold compared to non-elicited cultures astate.edu. Optimization of elicitor type, concentration, and duration of exposure is critical for maximizing production nih.gov.

Callus cultures, which are undifferentiated plant cell masses, also serve as a platform for secondary metabolite production dergipark.org.trlu.lvplantcelltechnology.com. Similar to hairy roots, callus cultures can be optimized through media composition and may benefit from elicitation or precursor feeding to enhance this compound accumulation nih.govlu.lvplantcelltechnology.com.

Metabolic Engineering Strategies for Biosynthetic Pathway Optimization

Understanding and manipulating the biosynthetic pathway of this compound is central to improving its production through metabolic engineering mdpi.comconsensus.app. Saponin (B1150181) biosynthesis is a complex process involving several key enzyme families: oxidosqualene cyclases (OSCs) that form the basic triterpenoid (B12794562) skeleton, cytochrome P450 monooxygenases (P450s) for oxidation steps, and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) for glycosylation frontiersin.orgfrontiersin.org.

Metabolic engineering strategies aim to enhance the flux through this pathway by:

  • Overexpressing key genes: Introducing additional copies of genes encoding rate-limiting enzymes in the biosynthetic pathway can increase the production of this compound nih.govnih.govfrontiersin.org. For example, enhancing the expression of OSCs, P450s, or UGTs involved in this compound synthesis could lead to higher yields.
  • Engineering transcription factors: Identifying and manipulating transcription factors that regulate the expression of multiple genes in the saponin pathway can globally boost production frontiersin.org.
  • Pathway reconstruction in heterologous hosts: Transferring the entire biosynthetic pathway into a microbial host like Escherichia coli or Saccharomyces cerevisiae allows for large-scale fermentation and production nih.govbiosynsis.comnih.govpnas.orgnih.govrsc.orgplos.orgresearchgate.net. This approach requires identifying all necessary genes and ensuring their functional expression and assembly in the microbial system. For example, the successful reconstruction of complex saponin adjuvant pathways in yeast has demonstrated the feasibility of this strategy nih.gov.
  • Synthetic Biology Applications for Novel Saponin Analog Production

    Synthetic biology offers powerful tools to not only optimize the production of existing compounds like this compound but also to engineer novel saponin analogs with potentially enhanced or altered biological activities pnas.orgresearchgate.netmdpi.comrsc.org. By combining genes from different organisms or designing novel genetic circuits, researchers can create custom pathways for the synthesis of modified saponins.

    Key applications include:

  • Combinatorial Biosynthesis: Assembling different enzymes from various plant species in a heterologous host (e.g., yeast) allows for the creation of unique saponin structures by combining various oxidation and glycosylation steps pnas.orgresearchgate.net. This approach enables the exploration of a vast chemical space for novel compounds.
  • Enzyme Engineering: Modifying the substrate specificity or catalytic efficiency of key enzymes like P450s or UGTs through protein engineering can lead to the production of saponins with different aglycone or sugar moieties, thus generating novel analogs.
  • De Novo Pathway Design: Utilizing synthetic biology principles, researchers can design and construct entirely new biosynthetic pathways in microbial chassis to produce complex saponin structures or their precursors that are difficult to obtain from natural sources. This can involve the integration of genes from multiple species or the design of novel enzymes.
  • The ability to precisely control and engineer these complex pathways in microbial hosts or through advanced plant cell culture techniques represents a significant step towards sustainable and scalable production of this compound and its novel derivatives.


    X. Ecological and Chemoecological Research Perspectives

    Role of Desglucomusennin in Plant Defense Mechanisms and Chemical Ecology

    Saponins (B1172615), including this compound, are integral to plant defense strategies, acting as crucial components of a plant's chemical ecology. This compound has been identified in the roots and white shoots of Asparagus officinalis, where higher concentrations of saponins are thought to serve as protective mechanisms against subterranean pathogens and microorganisms nih.gov. This localization in root tissues suggests a role as a chemical barrier, preventing the invasion of soil-borne microbes that could compromise plant health worldagroforestry.org.

    More broadly, saponins are recognized as phytoanticipins or phytoprotectants, contributing to a plant's innate immunity frontiersin.org. They exhibit antimicrobial properties, can inhibit fungal growth, and are known to deter insect herbivores frontiersin.orgcsic.es. While specific quantitative data for this compound's direct impact on particular pests or pathogens is limited, its classification as a saponin (B1150181) places it within a group of compounds that actively defend plants against a range of biotic stresses frontiersin.orgmdpi.com. The presence of saponins in plant tissues can influence their palatability and digestibility for herbivores, thereby reducing feeding and potentially impacting insect growth and survival csic.esnabt.org.

    Interactions within Ecosystems (e.g., Allelopathy, Pest Control)

    The ecological roles of this compound extend to interactions within the broader ecosystem, particularly in pest control and potentially allelopathic effects. Saponins isolated from the root bark of Albizzia anthelmintica, a known source of this compound, have demonstrated potent molluscicidal activity worldagroforestry.orgworldagroforestry.org. This suggests a direct role in controlling populations of mollusks, which can act as pests in agricultural and natural settings.

    While direct studies on this compound's allelopathic properties are scarce, other saponins are known to influence the germination and growth of neighboring plants by releasing inhibitory compounds into the soil theferns.infonih.gov. These allelochemicals can affect plant distribution and competitive interactions within plant communities. The presence of saponins in plant residues, for instance, can impact soil microbial populations and the establishment of other plant species nih.govwur.nl.

    Evolutionary Significance of Saponin Production in Plants

    The production of saponins, including this compound, holds significant evolutionary importance for plants. Saponins have evolved as a key adaptation for plant defense, providing a chemical shield against a wide array of threats, from microbial pathogens to herbivorous insects frontiersin.orgcsic.esmdpi.com. The diversification of saponin structures across plant species reflects ongoing evolutionary processes, allowing plants to fine-tune their defense mechanisms against specific environmental pressures worldagroforestry.orgcsic.es.

    The ability to synthesize these complex secondary metabolites has conferred evolutionary advantages, enabling plants to survive in diverse and often challenging ecological niches. The repeated evolution of steroidal saponin pathways in angiosperms underscores their critical role in plant adaptation to biotic and abiotic stresses frontiersin.orgmdpi.com. This evolutionary persistence highlights the effectiveness of saponins as a defense strategy, shaping plant-herbivore and plant-pathogen relationships over time.

    Compound List:

    this compound

    Echinocystic acid

    L-arabinose

    2-acetamido-2-deoxy-β-d-glucopyranosyl

    Avenacosides

    Avenacin A-1

    Protodioscin

    Quercetin-3-rhamnosyl glucoside (Rutin)

    Glucosinolates (GLSs)

    Isothiocyanates (ITCs)

    Geosmin

    Capsaicinoids

    Monoterpenes (e.g., limonene, sabinene, citronellal)

    Polyphenols (e.g., resveratrol, epigallocatechin gallate, caffeic acid, pinosylvin)

    Tannins (e.g., gallic acid, tannic acid)

    Antimycins (A3a, A8a, A1a)

    Xi. Future Research Directions and Translational Opportunities

    Exploration of Novel Biological Functions in Diverse Model Systems

    Initial research has pointed towards anthelmintic properties for Desglucomusennin. epdf.pubscribd.comethernet.edu.et However, saponins (B1172615) as a class are known for a wide spectrum of biological activities. A significant future direction is the systematic screening of this compound for other functions. Its detection as an upregulated phytochemical in the saliva of breast cancer patients suggests a potential role in cancer biology that warrants deeper investigation. researchgate.netmdpi.comresearchgate.net

    Future research should employ a variety of model systems to uncover novel biological roles.

    In Vitro Cancer Models: Testing this compound's cytotoxic, anti-proliferative, and anti-metastatic effects on a diverse panel of human cancer cell lines (e.g., breast, colon, lung, melanoma) is a logical next step.

    Immunological Assays: Given that some saponins, like QS-21, are potent immunostimulatory adjuvants, this compound should be evaluated for its ability to modulate immune responses. acs.org In vitro assays using immune cells (T-cells, B-cells, macrophages) can determine its potential as an immunomodulator.

    Anti-inflammatory Models: Investigating its ability to inhibit key inflammatory mediators (e.g., nitric oxide, prostaglandins, pro-inflammatory cytokines) in cell-based assays (e.g., lipopolysaccharide-stimulated macrophages) could reveal anti-inflammatory potential.

    Antimicrobial and Antifungal Screens: The activity of this compound should be systematically tested against a broad range of pathogenic bacteria and fungi, including drug-resistant strains, building on general findings for other plant extracts. nih.gov

    The table below summarizes potential areas for biological function exploration and the corresponding model systems.

    Potential Biological Activity Suggested Model Systems Key Endpoints to Measure
    AnticancerHuman cancer cell lines (e.g., MCF-7, MDA-MB-231)Cell viability, apoptosis induction, cell cycle arrest
    ImmunomodulatoryPrimary immune cells (T-lymphocytes, Macrophages)Cytokine production, cell proliferation, surface marker expression
    Anti-inflammatoryMacrophage cell lines (e.g., RAW 264.7)Nitric oxide production, expression of COX-2 and iNOS
    Antimicrobial/AntifungalPathogenic bacterial and fungal strainsMinimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

    Advancements in Synthetic and Analytical Methodologies for Complex Saponins

    The structural complexity of saponins like this compound, which features a triterpenoid (B12794562) aglycone (Echinocystic acid) linked to a chain of three L-arabinose sugar units, poses significant challenges for both its isolation and chemical synthesis. researchgate.neteurekaselect.com Future progress in understanding and utilizing this compound is contingent on overcoming these methodological hurdles.

    Total Synthesis: Developing a robust and scalable total synthesis route is a major goal. A successful synthesis would not only confirm its structure but also provide access to larger quantities for extensive biological testing and the creation of novel analogues with potentially improved activity or properties. acs.org This endeavor will likely require the development of novel glycosylation strategies to efficiently construct the oligosaccharide chain and attach it to the aglycone. acs.org

    Analytical Techniques: The purification of this compound from natural sources is often hampered by its presence in complex mixtures of structurally similar saponins. eurekaselect.commdpi.com Future research should focus on advancing separation and analytical techniques. The development of more refined High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods is crucial for quality control and quantification. mdpi.comresearchgate.net Advanced 2D NMR techniques will continue to be vital for the structural elucidation of this compound and any newly discovered analogues. eurekaselect.com

    The table below details the challenges and future directions in the methodology for studying this compound.

    Methodological Area Current Challenges Future Research Focus
    Chemical Synthesis Complex stereochemistry, difficult glycosidic linkages. acs.orgDevelopment of stereoselective glycosylation methods, modular synthetic strategies.
    Isolation & Purification Co-occurrence with similar saponins, low abundance. eurekaselect.commdpi.comAdvanced chromatographic techniques (e.g., countercurrent chromatography), improved HPLC protocols. researchgate.net
    Structural Analysis Complex NMR and MS spectra requiring extensive interpretation. eurekaselect.comApplication of tandem MS and advanced 2D NMR techniques (HMBC, NOESY) for unambiguous characterization. eurekaselect.com

    Integration of Multi-omics Data for Comprehensive Understanding of this compound Biology

    To move beyond identifying singular activities and understand this compound's mechanism of action on a systemic level, an integrated multi-omics approach is essential. nih.govnih.gov The appearance of this compound in an untargeted metabolomics study highlights the power of this approach. researchgate.netmdpi.comresearchgate.net A holistic view can be achieved by combining genomics, transcriptomics, proteomics, and metabolomics data from biological systems treated with this compound.

    Transcriptomics (RNA-Seq): This can reveal which genes and signaling pathways are activated or suppressed by the compound, providing clues to its molecular targets.

    Proteomics: By analyzing changes in protein expression and post-translational modifications, researchers can identify the proteins that execute the functions dictated by the transcriptomic changes. rsc.org

    By integrating these datasets using bioinformatics tools like mixOmics, researchers can construct comprehensive models of the compound's biological effects. mixomics.orgfrontlinegenomics.com This systems-level understanding is critical for identifying robust biomarkers, predicting off-target effects, and ultimately translating basic research findings into viable therapeutic or biotechnological applications. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.